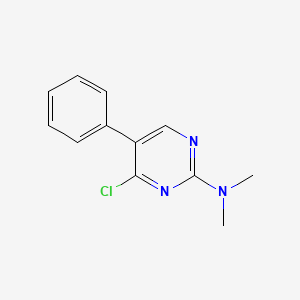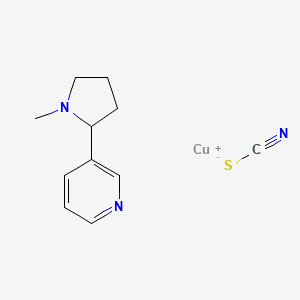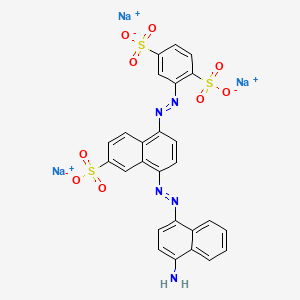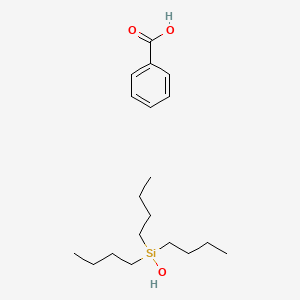
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole is a unique organogermanium compound characterized by its germole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Germanium oxides.
Reduction: Germane derivatives.
Substitution: Substituted germole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cell signaling pathways and gene expression.
Comparación Con Compuestos Similares
- 3,4-Dimethyl-1,1-bis[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-germole
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
Comparison: Compared to similar compounds, 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole exhibits unique properties due to the presence of the germole ring and the specific substituents attached to it. These structural features contribute to its distinct reactivity and potential applications. For instance, the compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from other organogermanium compounds.
Propiedades
Número CAS |
65042-88-8 |
|---|---|
Fórmula molecular |
C17H18Ge |
Peso molecular |
295.0 g/mol |
Nombre IUPAC |
3-methyl-1,1-diphenyl-2,5-dihydrogermole |
InChI |
InChI=1S/C17H18Ge/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
Clave InChI |
KBZBYEACNMUNKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


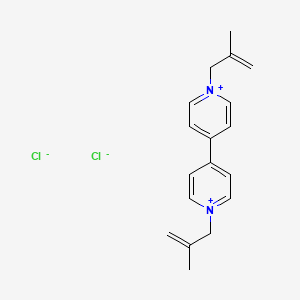


![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)



